(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane
Description
(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane (CAS 171406-50-1) is an epoxide derivative characterized by a stereospecific (R)-configured oxirane ring. Its molecular formula is C₂₄H₂₄O₄ (MW: 376.44 g/mol), featuring a bulky bis(4-methoxyphenyl)(phenyl)methoxy (trityl-like) group attached to the methylene bridge of the epoxide .
Properties
CAS No. |
171406-50-1 |
|---|---|
Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxirane |
InChI |
InChI=1S/C24H24O4/c1-25-21-12-8-19(9-13-21)24(28-17-23-16-27-23,18-6-4-3-5-7-18)20-10-14-22(26-2)15-11-20/h3-15,23H,16-17H2,1-2H3/t23-/m1/s1 |
InChI Key |
FZSJJLUEBOLEBN-HSZRJFAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H]4CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane typically involves the reaction of epoxides with aromatic compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where the oxirane ring is formed through an intramolecular cyclization process. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, diols, and ketones, depending on the type of reaction and reagents used.
Scientific Research Applications
(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can affect molecular pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features
Analysis
- Steric Effects: The target compound’s bis(4-methoxyphenyl)(phenyl)methoxy group creates significant steric hindrance compared to simpler analogs like 2-{[(2-methylphenyl)(phenyl)methoxy]methyl}oxirane or (2R)-2-[(4-methylphenoxy)methyl]oxirane . This bulkiness enhances stability against nucleophilic attack, making it suitable for protective applications .
- Stereochemical Complexity : Enantiomeric purity is critical in compounds like (2R,3R)-2,3-bis[(benzyloxy)methyl]oxirane , which shares the (2R) configuration but lacks the trityl group’s electron-donating methoxy substituents.
- Aromatic Linkages : The compound from contains two oxirane rings and planar biphenyl groups, enabling crosslinking in epoxy resins, whereas the target compound’s single epoxide limits such reactivity .
Physical and Chemical Properties
Reactivity and Stability
- Epoxide Ring Stability : The electron-rich bis(4-methoxyphenyl) groups in the target compound may stabilize the oxirane ring via resonance, contrasting with electron-withdrawing substituents like nitro groups in 2-(4-methoxyphenyl)-5-(2-nitrophenyl)oxirane-3-carboxamide (), which increase ring strain .
- Crystallographic Data: For 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane, single-crystal X-ray studies reveal disorder in the oxirane rings (occupancy ratios: 0.638:0.362 and 0.797:0.203) and near-planar biphenyl moieties (dihedral angle: 3.34°) . These structural details are absent for the target compound but suggest that bulky substituents may induce similar disorder.
Thermal and Solubility Properties
- Low Melt Viscosity : The biphenyl-linked compound () exhibits low melt viscosity (beneficial for epoxy resin processing), whereas the target compound’s bulkiness likely reduces solubility in polar solvents .
Biological Activity
(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₉H₄₄N₇O₉P
- Molecular Weight : 785.78 g/mol
- CAS Number : 159414-99-0
Biological Activity Overview
Research on the biological activity of this compound indicates its potential as an anti-cancer agent, anti-inflammatory compound, and its role in modulating various biochemical pathways.
1. Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 3.5 | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in inflammatory pathways.
- Signal Transduction Modulation : The compound may affect pathways such as NF-kB and MAPK, crucial for inflammation and cancer progression.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Anticancer Efficacy :
- Researchers evaluated the effect of a structurally similar oxirane derivative on human breast cancer cells (MCF-7). The study found that the compound significantly reduced cell viability and induced apoptosis through the intrinsic pathway.
-
Anti-inflammatory Study :
- A study focusing on a bis(4-methoxyphenyl) derivative demonstrated its ability to lower TNF-alpha levels in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
